molecular formula C13H12O2S B093445 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid CAS No. 18210-38-3

4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid

Cat. No. B093445
CAS RN: 18210-38-3
M. Wt: 232.3 g/mol
InChI Key: HULPUUKNFULTMO-UHFFFAOYSA-N
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Description

The compound of interest, 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid, is a derivative of thiophene-2-carboxylic acid, which is a core structure in various research studies due to its potential applications in materials science and medicinal chemistry. The molecular structure of thiophene derivatives has been extensively studied, and modifications on the thiophene ring, such as the addition of methyl groups, can significantly influence the physical, chemical, and biological properties of these compounds .

Synthesis Analysis

The synthesis of thiophene derivatives often involves multi-step reactions, starting from simpler thiophene carboxylic acids or esters. For instance, the synthesis of 5-n-decylthieno[3,2-b]thiophene-2-carboxylic acid is achieved through a convenient route starting from thieno[3,2-b]thiophene-2-carboxyaldehyde, which could be related to the synthesis of the compound . Additionally, the Vilsmeier-Haack reaction is mentioned as a method to convert aryl/heteroaryl esters to substituted thiophene esters, which are then hydrolyzed to thiophene-2-carboxylic acid derivatives . This method could potentially be adapted for the synthesis of 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for their properties and applications. For example, the X-ray diffraction study of 5-methyl-2-thiophenecarboxylic acid reveals the presence of O-H...O hydrogen bonds and C-H...O and S...S non-bonded intermolecular interactions, which stabilize the crystal structure . These findings are important for understanding the molecular structure of 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid, as similar interactions may be present.

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions that modify their structure and properties. For instance, methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates, obtained from methyl 3-hydroxythiophene-2-carboxylate, can react with alcohols to yield thiophene-2,4-diols, which upon further reactions give rise to different thiophene-2-carboxylic acids . These types of reactions could be relevant for the functionalization of the 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For example, the diverse coordination properties of thiophene-2,5-dicarboxylate make it a suitable building block for constructing coordination polymers with different architectures, which are dependent on the ligand and metal ion coordination geometry . The physical and thermal properties of these complexes have also been studied, providing insights into the stability and behavior of thiophene-based compounds . These aspects are essential for understanding the properties of 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid and its potential applications.

Scientific Research Applications

Synthesis and Characterization

The synthesis of thiophene derivatives, including compounds similar to 4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid, is a key area of research. Studies detail the synthesis routes and characterization of various thiophene derivatives, highlighting their potential in creating novel compounds with unique properties. For instance, research on benzo[b]thiophene derivatives explores the synthesis of isomeric compounds and their subsequent decarboxylation and esterification, offering insights into the chemical behavior and potential applications of such compounds in further synthetic transformations and material science applications (Campaigne & Abe, 1975).

Material Science and Electrochemistry

Thiophene-based compounds are extensively studied for their applications in material science, particularly in the development of conductive polymers and electrochromic materials. The electropolymerization of thiophene derivatives and their electrochromic performances have been investigated, demonstrating the potential of these compounds in creating materials with desirable electronic and optical properties. For example, the synthesis, electropolymerization, and electrochromic performances of novel tetrathiafulvalene–thiophene assemblies reveal the ability of these materials to undergo rapid color changes and their potential use in electrochromic devices (Li et al., 2020).

Medicinal Chemistry and Biological Applications

Thiophene derivatives have also been explored for their biological activities, including antimicrobial and antifungal properties. Studies on novel thiophene-containing compounds combining thiophene with other heterocyclic moieties, such as benzimidazole or 1,2,4-triazole, have demonstrated significant biological activities. These compounds show promise as potential antibacterial and antifungal agents, contributing to the development of new therapeutic agents (Mabkhot et al., 2017).

Crystal Engineering and Coordination Polymers

The structural diversity of thiophene derivatives makes them suitable candidates for crystal engineering and the formation of coordination polymers. Research in this area focuses on the design and synthesis of novel coordination polymers with thiophene derivatives, exploring their structural characteristics and potential applications in catalysis, gas storage, and separation technologies. For instance, the crystal engineering of cadmium coordination polymers with nitro-functionalized thiophene-2,5-dicarboxylate showcases the ability to create complex structures with varying functionalities and potential applications in materials science (Xue et al., 2015).

properties

IUPAC Name

4-methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2S/c1-8-3-5-10(6-4-8)12-9(2)7-11(16-12)13(14)15/h3-7H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULPUUKNFULTMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=C(S2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201211612
Record name 4-Methyl-5-(4-methylphenyl)-2-thiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201211612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-5-(4-methylphenyl)thiophene-2-carboxylic acid

CAS RN

832737-68-5
Record name 4-Methyl-5-(4-methylphenyl)-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832737-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-5-(4-methylphenyl)-2-thiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201211612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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